REACTION_CXSMILES
|
[S:1](=[O:4])(=O)=[O:2].S(OC)(OC)(=O)=O.S(OS(OC)(=O)=O)(OC)(=O)=O.[Cl:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([S:1]([C:27]2[CH:28]=[CH:29][C:24]([Cl:23])=[CH:25][CH:26]=2)(=[O:4])=[O:2])=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OS(=O)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a residence time of from 1 to 3 minutes
|
Duration
|
2 (± 1) min
|
Type
|
TEMPERATURE
|
Details
|
This can be increased to 91% conversion
|
Type
|
CUSTOM
|
Details
|
the effluent reaction mixture back to the fixed bed of the reactor
|
Type
|
CUSTOM
|
Details
|
to give an average residence time of approximately 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Precipitating the product in chlorobenzene instead of aqueous sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |